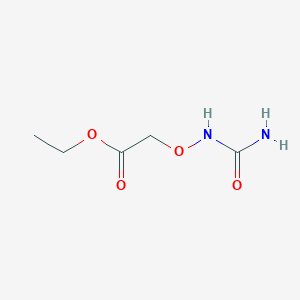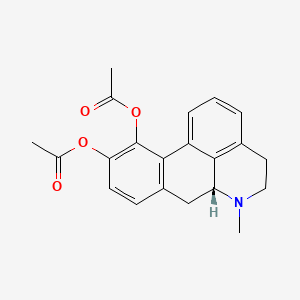![molecular formula C42H38N4 B14730448 N-[[C-benzhydryl-N-(4-methylphenyl)carbonimidoyl]amino]-N'-(4-methylphenyl)-2,2-diphenylethanimidamide CAS No. 6316-37-6](/img/structure/B14730448.png)
N-[[C-benzhydryl-N-(4-methylphenyl)carbonimidoyl]amino]-N'-(4-methylphenyl)-2,2-diphenylethanimidamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[[C-benzhydryl-N-(4-methylphenyl)carbonimidoyl]amino]-N’-(4-methylphenyl)-2,2-diphenylethanimidamide is a complex organic compound with a molecular formula of C42H38N4 This compound is characterized by its intricate structure, which includes multiple phenyl groups and imidamide functionalities
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-[[C-benzhydryl-N-(4-methylphenyl)carbonimidoyl]amino]-N’-(4-methylphenyl)-2,2-diphenylethanimidamide typically involves multi-step organic reactions. The process begins with the preparation of intermediate compounds, which are then subjected to further reactions to form the final product. Common synthetic routes include:
Condensation Reactions: Initial steps often involve the condensation of benzhydryl chloride with 4-methylphenylamine to form an intermediate.
Imidamide Formation: The intermediate is then reacted with diphenylacetonitrile under specific conditions to form the imidamide structure.
Purification: The final product is purified using techniques such as recrystallization or chromatography to ensure high purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques to meet the stringent quality standards required for commercial applications.
Análisis De Reacciones Químicas
Types of Reactions
N-[[C-benzhydryl-N-(4-methylphenyl)carbonimidoyl]amino]-N’-(4-methylphenyl)-2,2-diphenylethanimidamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the imidamide groups into corresponding amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of halogenated derivatives.
Aplicaciones Científicas De Investigación
N-[[C-benzhydryl-N-(4-methylphenyl)carbonimidoyl]amino]-N’-(4-methylphenyl)-2,2-diphenylethanimidamide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of N-[[C-benzhydryl-N-(4-methylphenyl)carbonimidoyl]amino]-N’-(4-methylphenyl)-2,2-diphenylethanimidamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
N-benzhydryl-4-methylbenzamide: A simpler analog with fewer phenyl groups.
N-benzhydryl-4-bromo-benzamide: Contains a bromine substituent, leading to different chemical properties.
Uniqueness
N-[[C-benzhydryl-N-(4-methylphenyl)carbonimidoyl]amino]-N’-(4-methylphenyl)-2,2-diphenylethanimidamide is unique due to its complex structure, which imparts distinct chemical and biological properties
Propiedades
Número CAS |
6316-37-6 |
|---|---|
Fórmula molecular |
C42H38N4 |
Peso molecular |
598.8 g/mol |
Nombre IUPAC |
N-[[C-benzhydryl-N-(4-methylphenyl)carbonimidoyl]amino]-N'-(4-methylphenyl)-2,2-diphenylethanimidamide |
InChI |
InChI=1S/C42H38N4/c1-31-23-27-37(28-24-31)43-41(39(33-15-7-3-8-16-33)34-17-9-4-10-18-34)45-46-42(44-38-29-25-32(2)26-30-38)40(35-19-11-5-12-20-35)36-21-13-6-14-22-36/h3-30,39-40H,1-2H3,(H,43,45)(H,44,46) |
Clave InChI |
AXSJBOJUZJRNMT-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)N=C(C(C2=CC=CC=C2)C3=CC=CC=C3)NNC(=NC4=CC=C(C=C4)C)C(C5=CC=CC=C5)C6=CC=CC=C6 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


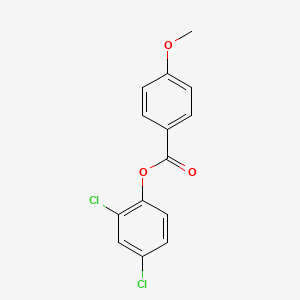
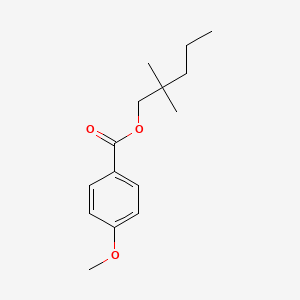
![Cyclohexyl 2-[5-[(2-cyclohexyloxy-2-oxoethyl)amino]pentylamino]acetate](/img/structure/B14730381.png)

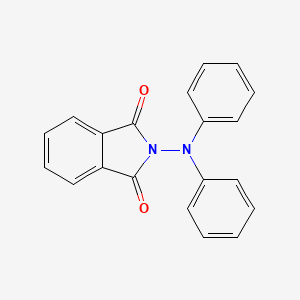
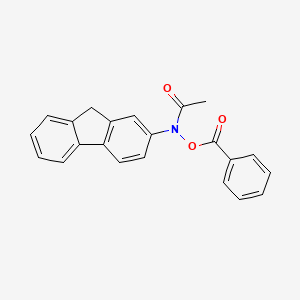
![1-[(Z)-(2-hydroxyphenyl)methylideneamino]-3-[(E)-(2-hydroxyphenyl)methylideneamino]thiourea](/img/structure/B14730400.png)

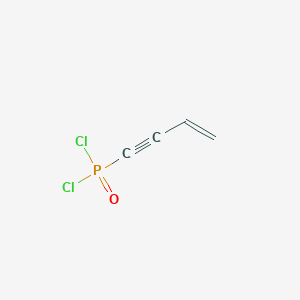
![2-[(4-Chlorophenyl)methyl-[[4-(diethylamino)phenyl]methyl]amino]ethanol](/img/structure/B14730423.png)
![5,5-Dimethyl-5,6-dihydrobenzo[c]acridine](/img/structure/B14730429.png)
